molecular formula C9H9IN2O3 B8379737 [(4-Iodo-pyridine-2-carbonyl)amino]-acetic acid methyl ester CAS No. 915394-67-1

[(4-Iodo-pyridine-2-carbonyl)amino]-acetic acid methyl ester

Cat. No.: B8379737
CAS No.: 915394-67-1
M. Wt: 320.08 g/mol
InChI Key: FBABUBJYSSTPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Iodo-pyridine-2-carbonyl)amino]-acetic acid methyl ester is a useful research compound. Its molecular formula is C9H9IN2O3 and its molecular weight is 320.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

915394-67-1

Molecular Formula

C9H9IN2O3

Molecular Weight

320.08 g/mol

IUPAC Name

methyl 2-[(4-iodopyridine-2-carbonyl)amino]acetate

InChI

InChI=1S/C9H9IN2O3/c1-15-8(13)5-12-9(14)7-4-6(10)2-3-11-7/h2-4H,5H2,1H3,(H,12,14)

InChI Key

FBABUBJYSSTPRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=NC=CC(=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-iodo-picolinic acid (1.41 g, 5.66 mmol) in CH2Cl2 (35 mL) at room temperature under N2 is added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) (1.62 g, 8.49 mmol) and 1-hydroxybenzotriazole (HOBt) (0.077 g, 0.57 mmol). The solution is stirred for 5 minutes and glycine methyl ester hydrochloride (1.07 g, 8.49 mmol) is added and the reaction is stirred 16 hours. The reaction volume is concentrated under reduced pressure and the crude material was partitioned between EtOAc and 1M K2CO3. The aqueous phase is removed and the organic phase washed with H2O, sat. NaCl, dried (MgSO4), filtered and concentrated under reduced pressure to afford a brown oil which is purified over silica (EtOAc:heptane gradient 1:4) to afford 0.805 g (44% yield) of the desired product as a colorless solid. HPLC-MS: m/z 321 [M+H]+.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
0.077 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Yield
44%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.